molecular formula C19H21NO3 B1678250 Pronuciferine CAS No. 2128-60-1

Pronuciferine

Cat. No.: B1678250
CAS No.: 2128-60-1
M. Wt: 311.4 g/mol
InChI Key: WUYQEGNOQLRQAQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Pronuciferine, also known as milthanthine or N-methylstepharine, belongs to the class of organic compounds known as proaporphines. These are benzylisoquinoline derivatives characterized by the presence of a spirocyclohexane ring that can occur in various oxidation levels, from cyclohexadienone to cyclohexanol (R)-Pronuciferine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pronuciferine is primarily located in the membrane (predicted from logP). Outside of the human body, (R)-pronuciferine can be found in cherimoya, coffee and coffee products, poppy, and sacred lotus. This makes (R)-pronuciferine a potential biomarker for the consumption of these food products.

Properties

CAS No.

2128-60-1

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m1/s1

InChI Key

WUYQEGNOQLRQAQ-CQSZACIVSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC

Appearance

Solid powder

melting_point

127-129°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pronuciferine;  (+)-Pronuciferine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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